6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-7-13(16-8-15-12)17-11-5-9-3-1-2-4-10(9)6-11/h1-4,7-8,11H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKTKKCISONIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Amine Intermediate: 2,3-Dihydro-1H-Inden-2-yl Amine
The amine component is typically prepared via catalytic hydrogenation of nitro-substituted indane derivatives.
These methods demonstrate that catalytic hydrogenation of nitroindane derivatives is a robust and commonly used approach to obtain the key amine intermediate required for further pyrimidine coupling.
Preparation of the Chlorinated Pyrimidine Precursor
The pyrimidine ring bearing the 6-chloro substituent is typically prepared by chlorination of hydroxypyrimidine precursors using phosphorus oxychloride (POCl3).
- Chlorination with POCl3 converts 7-hydroxy-triazolo[1,5-a]pyrimidine derivatives to their corresponding 7-chloro analogs efficiently.
- This approach is adaptable for pyrimidine derivatives, enabling subsequent nucleophilic substitution by amines.
Coupling of Amine with Chlorinated Pyrimidine to Form Target Compound
The key step in the synthesis of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine involves nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the amine group of the indane derivative.
- Typical reaction conditions involve stirring the chloropyrimidine with the amine in polar aprotic solvents such as ethanol or DMF, often in the presence of a base like potassium carbonate to facilitate substitution.
- The reaction proceeds under mild heating or room temperature conditions, yielding the desired aminopyrimidine.
Representative Synthetic Scheme Summary
Additional Notes on Reaction Optimization and Stability
- The amine intermediate is generally stable but can be sensitive to air and moisture; thus, handling under inert atmosphere is recommended during coupling steps.
- Coupling reactions benefit from portionwise addition of coupling reagents and bases to minimize by-products and improve purity.
- Purification typically involves flash chromatography or recrystallization to achieve high purity (>98%) suitable for biological evaluation.
Summary of Key Research Findings
- Catalytic hydrogenation of nitroindane derivatives is an effective route to the amine intermediate, with yields up to 86% under optimized conditions.
- Chlorination of pyrimidine hydroxyl precursors with POCl3 is a reliable method to obtain the 6-chloropyrimidine intermediate.
- Nucleophilic substitution of the chloropyrimidine with the indane amine proceeds efficiently in polar solvents with base, yielding the target compound in good yields.
- Careful control of reaction atmosphere and reagent addition improves product stability and purity.
This detailed synthesis approach, grounded in multiple research sources, provides a professional and authoritative foundation for preparing This compound for further chemical or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indanyl group can be oxidized to form indanone or reduced to form indane.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Indanone derivatives.
Reduction Products: Indane derivatives.
Scientific Research Applications
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the indanyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues and their structural distinctions:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Smaller compounds like 6-chloro-N-(2-pyridylmethyl)pyrimidin-4-amine (MW 220.66) may exhibit better bioavailability than bulkier analogues (e.g., MDVN1003) .
Biological Activity
6-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a pyrimidine ring with a chlorine atom at the 6-position and an amine group at the 4-position, linked to a 2,3-dihydro-1H-inden moiety. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃ClN₄ |
| Molecular Weight | 240.70 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. The compound may interact with molecular targets involved in critical pathways such as:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate interaction.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.
Anticancer Properties
The compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Studies : A study focused on pyrimidine derivatives reported that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 4.69 to 22.9 µM for various bacterial strains .
- Antifungal Activity : Another investigation into related compounds indicated effective antifungal properties against strains such as Candida albicans , with MIC values demonstrating significant potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
